N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, a benzhydrylpiperazine moiety, and a benzodioxin group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE typically involves multiple steps. One common approach starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound . This intermediate is further treated with various alkyl or aralkyl halides in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential therapeutic effects, including its use as a cholinesterase inhibitor for treating Alzheimer’s disease.
Biological Research: It has shown antibacterial properties, making it a candidate for developing new antimicrobial agents.
Industrial Applications: The compound’s unique structure allows it to be used in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane-6-amine: A precursor in the synthesis of the target compound, known for its biological activity.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides: These compounds share structural similarities and have been studied for their antibacterial and enzyme inhibitory properties.
Uniqueness
N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE is unique due to its combination of a triazine ring, benzhydrylpiperazine moiety, and benzodioxin group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C29H31N7O2 |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C29H31N7O2/c30-28-32-26(33-29(34-28)31-23-11-12-24-25(19-23)38-18-17-37-24)20-35-13-15-36(16-14-35)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,19,27H,13-18,20H2,(H3,30,31,32,33,34) |
InChI Key |
YQDMVQNZOHRSHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCCO4)N)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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